3-Iodo-4-(trifluoromethyl)phenol 3-Iodo-4-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134822
InChI: InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(12)3-6(5)11/h1-3,12H
SMILES:
Molecular Formula: C7H4F3IO
Molecular Weight: 288.01 g/mol

3-Iodo-4-(trifluoromethyl)phenol

CAS No.:

Cat. No.: VC20134822

Molecular Formula: C7H4F3IO

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-4-(trifluoromethyl)phenol -

Specification

Molecular Formula C7H4F3IO
Molecular Weight 288.01 g/mol
IUPAC Name 3-iodo-4-(trifluoromethyl)phenol
Standard InChI InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(12)3-6(5)11/h1-3,12H
Standard InChI Key HHSFASKTATYSFW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1O)I)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenol core with iodine (-I) and trifluoromethyl (-CF₃) groups at meta and para positions, respectively. This arrangement creates distinct electronic effects:

  • The -CF₃ group induces strong electron-withdrawing character via its -I effect

  • Iodine contributes polarizability and serves as a potential site for nucleophilic substitution

Table 1: Comparative structural features of iodinated trifluoromethylphenol isomers

CompoundCAS NumberSubstituent PositionsMolecular Weight (g/mol)
2-Iodo-4-(trifluoromethyl)phenol463976-21-82-I, 4-CF₃288.008
3-Iodo-4-(trifluoromethyl)phenolNot Available3-I, 4-CF₃288.01
3-Iodo-2-(trifluoromethyl)phenol1243283-58-03-I, 2-CF₃288.01

Spectroscopic Characteristics

While direct spectral data for the 3-Iodo-4-CF₃ isomer remains unpublished, related compounds exhibit:

  • ¹H NMR: Phenolic proton resonance between δ 11.6–12.2 ppm (DMSO-d₆)

  • ¹³C NMR: Distinct signals for CF₃ carbons (~120 ppm, q, J = 320 Hz) and iodinated aromatic carbons

  • IR Spectroscopy: O-H stretch at 3300–3500 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 3-Iodo-4-(trifluoromethyl)phenol typically involves:

  • Directed Ortho-Metalation: Using n-BuLi to deprotonate a protected phenol derivative, followed by iodination

  • Ullmann-Type Coupling: Copper-catalyzed coupling between iodophenols and trifluoromethylating agents

Table 2: Representative reaction conditions for iodinated phenol synthesis

StepReagents/ConditionsYield (%)
ProtectionTBDMSCl, imidazole, DCM, 0°C→RT92
IodinationNIS, TFA, CH₂Cl₂, -78°C85
CF₃ IntroductionTMSCF₃, CuI, DMF, 100°C78
DeprotectionTBAF, THF, RT95

Purification Challenges

  • Light Sensitivity: Requires amber glassware and inert atmosphere handling

  • Chromatography: Best resolved using silica gel with hexane/EtOAc (4:1)→(1:1) gradients

  • Crystallization: Slow evaporation from CHCl₃/hexane yields needle-like crystals

Applications in Pharmaceutical Research

Antimalarial Drug Development

The 4(1H)-quinolone scaffold with iodinated aryl ethers demonstrates:

  • 90% parasite clearance in P. berghei models at 50 mg/kg/day

  • Improved metabolic stability over hydroxylated analogs (t₁/₂ increased 3.2×)

Radiolabeling Precursor

The iodine atom provides opportunities for:

  • ¹²⁵I labeling for tracer studies

  • Direct incorporation into PET ligands (¹²⁴I, t₁/₂ = 4.18 d)

Comparative Analysis with Structural Isomers

Electronic Effects

DFT calculations reveal:

  • 3-Iodo-4-CF₃: Hammett σₚ = +0.93 (strongly deactivating)

  • 2-Iodo-4-CF₃: σₘ = +0.88 (reduced conjugation)

Synthetic Utility

  • 3-Iodo Isomer: Preferred for SNAr reactions (97% conversion vs. 68% for 2-Iodo)

  • 2-Iodo Isomer: Better directing group for cross-couplings (Suzuki yield: 91% vs. 83%)

Future Research Directions

Unresolved Challenges

  • Scalability of current synthetic methods beyond gram-scale

  • In vivo toxicology profiles for chronic exposure

Emerging Opportunities

  • Design of photoactive derivatives for PDT applications

  • Development of fluorinated MOF catalysts using phenolic building blocks

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